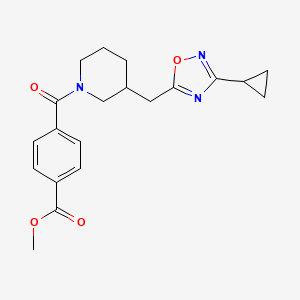

4-(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-カルボニル)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

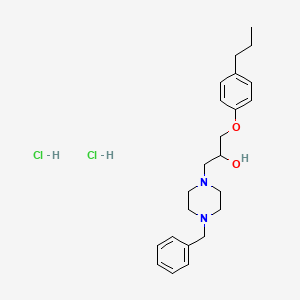

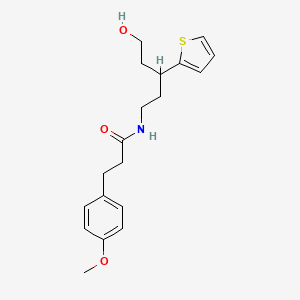

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗感染薬

1,2,4-オキサジアゾールは、抗菌、抗ウイルス、抗リーシュマニア活性を持つ抗感染薬として合成されてきました . これらの薬剤は、結核、マラリア、シャーガス病、院内感染、重症急性呼吸器症候群コロナウイルス2(SARS CoV-2)など、感染症の治療に用いられてきました .

抗トリパノソーマ活性

1,2,4-オキサジアゾール誘導体のいくつかは、トリパノソーマ・クルージのシステインプロテアーゼであるクルザインに対して潜在的な活性を示しており、これは寄生虫のライフサイクルにおける重要な酵素です . このことから、"4-(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-カルボニル)安息香酸メチル"は、抗トリパノソーマ薬の開発に役立つ可能性があります。

抗癌応用

オキサジアゾールは、抗癌剤の薬理フォアにおいて重要な部分として利用されてきました . オキサジアゾール環には2つの炭素原子が存在するため、2つの置換基を有することができ、その位置により、電子環境の変化による性質の違いが生じます .

血管拡張薬の応用

オキサジアゾールは、血管拡張薬の開発にも用いられてきました . これらの薬剤は、血管を拡張(広げる)するために用いられ、血液がより容易に流れるようになります。

抗けいれん薬の応用

オキサジアゾールは、抗けいれん薬の開発にも用いられてきました . これらの薬剤は、てんかん発作やその他のけいれんの発生を予防または軽減するために用いられます。

抗糖尿病薬の応用

オキサジアゾール誘導体のいくつかは、抗糖尿病活性を示しています . 例えば、5-ベンジル-1,3,4-オキサジアゾール-2-チオールは、抗糖尿病活性を示しています .

高エネルギー分子

オキサジアゾールは、高エネルギー分子またはエネルギッシュな材料として利用されてきました . 1,2,5-オキサジアゾールの3位と4位に電子吸引基と電子供与基を導入することにより、幅広い化合物が設計、合成され、医薬品やエネルギッシュな材料など、様々な用途に供されてきました .

抗HIVの応用

特定の化合物とは直接関係ありませんが、オキサジアゾール部分を含むいくつかのインドリルおよびオキソクロメニルキサントノン誘導体は、抗HIV-1剤として潜在的な可能性を示していることを付け加えておきます .

作用機序

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that are involved in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This suggests that the compound could interact with its target through hydrogen bonding .

Biochemical Pathways

As potential pparδ/β agonists, similar compounds could be involved in regulating lipid metabolism, inflammation, and cell proliferation .

Result of Action

If it acts as a pparδ/β agonist, it could potentially influence processes such as lipid metabolism, inflammation, and cell proliferation .

特性

IUPAC Name |

methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-20(25)16-8-6-15(7-9-16)19(24)23-10-2-3-13(12-23)11-17-21-18(22-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXIZLFWDIXNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

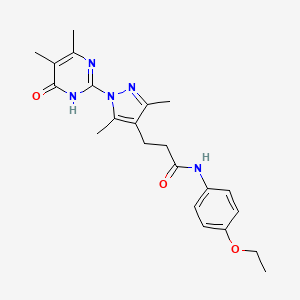

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2506469.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2506470.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)